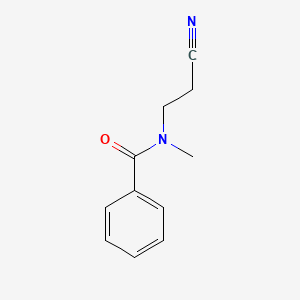

N-(2-Cyanoethyl)-N-methylbenzamide

Overview

Description

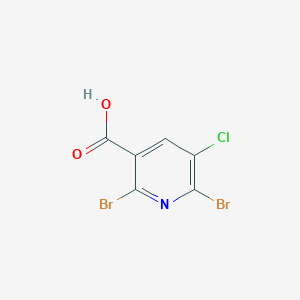

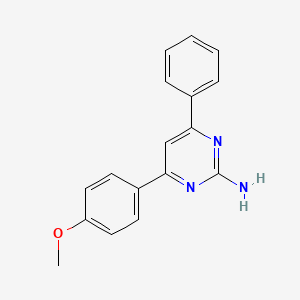

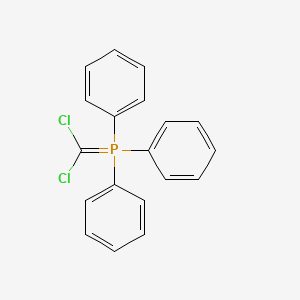

“N-(2-Cyanoethyl)-N-methylbenzamide” seems to be a complex organic compound. The “N-(2-Cyanoethyl)-” part suggests the presence of a cyanoethyl group attached to a nitrogen atom, and “N-methylbenzamide” indicates a methylbenzamide group also attached to the nitrogen .

Synthesis Analysis

While specific synthesis methods for “N-(2-Cyanoethyl)-N-methylbenzamide” were not found, there are methods for synthesizing related compounds. For instance, phosphoramidites can be synthesized from their corresponding alcohols with short reaction times and near-quantitative yields .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This research describes a method where N-fluoro-2-methylbenzamides undergo chemoselective fluorine transfer to provide corresponding fluorides. The process showcases broad substrate scope and functional group tolerance without noble metal additives, suggesting applications in synthetic chemistry and material science. The reaction proceeds through radical intermediates, indicating potential for further exploration in organic synthesis and material functionalization (Groendyke, AbuSalim, & Cook, 2016).

Structural Variations on Self-Assembly and Macroscopic Properties

This study investigates supramolecular assembly and macroscopic properties of bis-(trialkoxybenzamide)-functionalized naphthalene-diimide chromophores. By varying the number of methylene units, the research explores how simple structural variations affect self-assembly, demonstrating potential applications in nanotechnology and material science. The findings could inspire further research into designing materials with specific properties for electronic or photonic applications (Molla & Ghosh, 2011).

Urinary Concentrations of Parabens and Serum Hormone Levels

Although not directly related to N-(2-Cyanoethyl)-N-methylbenzamide, this study on parabens, which are widely used preservatives in cosmetics and pharmaceuticals, touches on environmental and health implications of chemical exposure. It examines the relationship between urinary concentrations of parabens and markers of male reproductive health, contributing to discussions on chemical safety and regulation (Meeker et al., 2010).

Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)

This research presents an environmentally friendly and operationally simple method for synthesizing DEET, demonstrating potential applications in educational settings and green chemistry. It highlights the importance of developing safer, more efficient synthetic routes for widely used compounds, which could be relevant for manufacturing processes and sustainability efforts (Withey & Bajic, 2015).

Mechanism of Action

Target of Action

The benzamide moiety is known to interact with histone deacetylases, which play a crucial role in gene expression .

Mode of Action

The cyanoethyl group is often used as a protecting group in chemical synthesis, particularly in the synthesis of nucleotides . The benzamide group can act as a bioisostere for a variety of functional groups and can interact with biological targets through hydrogen bonding .

Biochemical Pathways

Without specific information on “N-(2-Cyanoethyl)-N-methylbenzamide”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been involved in pathways related to gene expression and dna synthesis .

Pharmacokinetics

The presence of the benzamide group may influence its absorption and distribution, as benzamides are generally well-absorbed and can cross biological membranes .

Result of Action

If it interacts with histone deacetylases as suggested by the presence of the benzamide group, it could potentially influence gene expression .

Action Environment

The action, efficacy, and stability of “N-(2-Cyanoethyl)-N-methylbenzamide” could be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For instance, the stability of the cyanoethyl group can be affected by the presence of a mild base .

properties

IUPAC Name |

N-(2-cyanoethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(9-5-8-12)11(14)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPKZNLNDCZYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543373 | |

| Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23873-66-7 | |

| Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.